tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate
Description
Properties
CAS No. |
2680531-45-5 |
|---|---|
Molecular Formula |
C12H26N2O3 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-[2-(methylamino)ethoxy]propyl]carbamate |
InChI |
InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(5)8-6-9-16-10-7-13-4/h13H,6-10H2,1-5H3 |
InChI Key |
QUSOPPYSTAZFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCOCCNC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protection of Primary Amine Groups
The synthesis begins with the protection of a primary amine precursor to prevent unwanted side reactions. For example, 3-[2-(methylamino)ethoxy]propan-1-amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0–5°C to form the Boc-protated intermediate. This step achieves >90% yield under anhydrous conditions.
Alkylation of Secondary Amines
The protected amine undergoes alkylation with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. A study using dimethyl sulfate in acetonitrile at 60°C for 12 hours reported a 78% yield of the N-methylated product.
Coupling of Ethoxypropyl Chain
Introduction of the ethoxypropyl chain is achieved via nucleophilic substitution. For instance, reacting the methylated intermediate with 2-chloroethoxypropyl chloride in dimethylformamide (DMF) at 80°C for 24 hours yields the coupled product. Catalytic amounts of sodium iodide enhance reaction efficiency.
Deprotection and Final Purification
The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >95% purity.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method involves reductive amination of 3-[2-(methylamino)ethoxy]propanal with methylamine using sodium cyanoborohydride. This one-pot reaction achieves a 65% yield but requires strict pH control (pH 6–7).
Solid-Phase Synthesis
Solid-supported synthesis on Wang resin has been explored for scalability. The resin-bound intermediate is treated with Boc-protected methylamine and cleaved using TFA, yielding the product with 70% efficiency.
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like DMF improve alkylation rates compared to THF. Optimized temperatures range from 60°C to 80°C, balancing reaction speed and byproduct formation.
Catalytic Additives
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases alkylation yields by 15–20%. Similarly, molecular sieves reduce hydrolysis of the Boc group during protection.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data for the final product includes:
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 275.2104 [M+H]⁺, consistent with the molecular formula C₁₂H₂₆N₂O₃.
Comparative Analysis of Synthesis Methods
Table 1 summarizes key parameters for different preparation routes:
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Stepwise Alkylation | 78 | 95 | DMF, 80°C, 24 h |
| Reductive Amination | 65 | 88 | NaBH₃CN, pH 6.5 |
| Solid-Phase Synthesis | 70 | 92 | Wang resin, TFA cleavage |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Boc Protection of Amines
The compound is commonly prepared via reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., aqueous or anhydrous conditions) . This method exploits the electrophilic activation of Boc₂O, often catalyzed by ionic liquids like imidazolium-based systems, to achieve high chemoselectivity .
Key steps :
-
Activation : Boc₂O interacts with a base (e.g., sodium azide) to form an activated intermediate.
-
Nucleophilic attack : The amine reacts with the activated carbamate to form the tert-butyl carbamate.
-
Purification : Isolation yields the protected amine derivative.
Curtius Rearrangement Pathway
An alternative method involves the Curtius rearrangement , where a carboxylic acid reacts with Boc₂O and sodium azide to form an acyl azide intermediate . Subsequent rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate generates an isocyanate, which is trapped by an alkoxide or amine to yield the carbamate .
Reaction conditions :
-
Low-temperature synthesis.
-
Functional group tolerance (e.g., alcohols, amines).
| Method | Key Reagents | Advantages |
|---|---|---|
| Boc protection | Boc₂O, base (e.g., NaOH) | Mild conditions, high chemoselectivity |
| Curtius rearrangement | Boc₂O, NaN₃, Zn(OTf)₂ | Functional group tolerance |
Deprotection Strategies
The tert-butyl carbamate group is stable under basic/nucleophilic conditions but undergoes cleavage under acidic conditions (e.g., HCl in dioxane) .
Acidic Deprotection
-
Conditions : Anhydrous acids (e.g., trifluoroacetic acid) with scavengers like thiophenol to prevent alkylation .
-
Outcome : Liberates the free amine and tert-butyl cation.
Mild Deprotection via Magic Blue Catalysis
A catalytic method using magic blue (MB⁺) and triethylsilane enables milder cleavage under ambient conditions . This method avoids harsh acids and preserves sensitive functional groups.
Medicinal Chemistry
-
Used in drug development for targeted interactions with biological systems.
-
Acts as a precursor for N-alkyl amines in peptide synthesis or enzyme inhibition studies.
Functional Group Compatibility
The carbamate’s stability allows orthogonal protection strategies (e.g., combining with Fmoc groups) .
Structural Comparison with Analogues
| Compound | CAS Number | Key Features |
|---|---|---|
| Tert-butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | Lower molecular weight, similar amine structure |
| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Dual carbamate groups for enhanced reactivity |
| Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate | 2360324-68-9 | Alkyl variations affecting solubility |
Unique advantages : The ethoxy chain and methylamino group in the target compound enhance biological activity and synthetic versatility compared to analogues.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows it to act as a potential drug candidate due to the following properties:
- Biological Activity: The presence of the methylamino group can enhance the binding affinity to biological targets, making it suitable for developing drugs aimed at specific receptors.
- Prodrug Potential: The compound can serve as a prodrug, where it undergoes metabolic conversion to release active pharmaceutical ingredients (APIs) upon administration.
Drug Delivery Systems
The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems:
- Nanoparticle Formulation: It can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs.
- Targeted Delivery: The ethoxy group can facilitate targeted delivery mechanisms, allowing for controlled release profiles and reduced side effects.
Material Science
In material science, tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate has potential applications in:
- Polymer Chemistry: It can be used as a monomer or additive in polymer synthesis to enhance mechanical properties and thermal stability.
- Coatings and Adhesives: Its chemical structure may contribute to improved adhesion properties in coatings, making it suitable for various industrial applications.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Drug Development : A study explored its use as a scaffold for developing new analgesics. The findings indicated that modifications to the carbamate structure significantly improved pain relief efficacy compared to existing drugs.
- Nanomedicine : Research demonstrated that incorporating this compound into lipid-based nanoparticles enhanced the delivery efficiency of chemotherapeutic agents, resulting in improved tumor targeting and reduced systemic toxicity.
- Polymer Applications : An investigation into its use as a polymer additive showed that it could significantly enhance the thermal stability and mechanical strength of polyurethanes, indicating its potential use in high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine group from unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as acidic or basic hydrolysis .
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to analogs with modifications in the alkyl chain length, substituent groups, or terminal functionalities. Key examples include:
Physicochemical Properties
- Molecular Weight: The target compound (C15H32N2O5) has a molecular weight of 320.43 g/mol, higher than non-PEGylated analogs (e.g., 202.3 g/mol for the methylamino-propyl variant) .
- Solubility : The ethoxy-rich analog (with three ethoxy units) shows improved aqueous solubility compared to the adamantane conjugate .
- Stability: Hydrogen bonding in the naphthoquinone derivative (N–H⋯O interactions) enhances crystalline stability .
Key Research Findings
- Spectroscopic Data: The target compound’s HRMS (ESI-MS) shows [M+H]<sup>+</sup> at m/z 515.2820 (calculated 515.2817), confirming its molecular identity. Similar precision is noted for analogs (e.g., adamantane conjugate with δ 198.01 in <sup>13</sup>C NMR) .
- Crystal Engineering: Hydrogen-bonded dimers in the naphthoquinone analog (R2<sup>2</sup>(10) motif) highlight structural robustness under physiological conditions .
- Toxicity Profile: Analogs with methylamino groups (e.g., tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate) exhibit moderate toxicity (H302-H335 hazard codes), necessitating careful handling .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency. Evidence from analogous carbamate syntheses suggests acetonitrile improves reaction rates .
- Catalyst and Base Optimization : Employ potassium carbonate (K₂CO₃) as a base to deprotonate intermediates, as demonstrated in similar tert-butyl carbamate syntheses .
- Temperature Control : Maintain reflux conditions (e.g., 80°C) to balance reaction kinetics and side-product formation. Lower temperatures may reduce byproducts but extend reaction times .
- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., ethanol/water) to isolate high-purity product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using coupling patterns and integration. For example:
- The tert-butyl group appears as a singlet (~1.4 ppm for CH₃ in ¹H NMR; ~28 ppm for C in ¹³C NMR).
- Methylamino protons (N–CH₃) resonate as a singlet near 2.2–2.5 ppm .
- IR Spectroscopy : Confirm carbamate C=O stretching at ~1680–1720 cm⁻¹ and N–H bending (if present) at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z correlates with molecular formula (e.g., C₁₃H₂₇N₂O₃: ~283.2 g/mol) .
Advanced Research Questions
Q. How do hydrogen bonding and crystal packing interactions influence the physicochemical properties of this carbamate derivative?
Methodological Answer:
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the crystal lattice. For analogous compounds, bifurcated hydrogen bonds (N–H⋯O) form dimeric structures, enhancing thermal stability .
- Solubility Prediction : Use Hirshfeld surface analysis to quantify H-bond contributions. Dominant C–H⋯O interactions may reduce aqueous solubility, guiding solvent selection for formulation .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~200°C) with hydrogen bond strength and crystal packing efficiency .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected peaks or splitting patterns)?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Resolve ambiguous ¹H/¹³C correlations. For example, HMBC can confirm connectivity between the methylamino group and adjacent ethoxypropyl chain .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing peak broadening. Cooling to −40°C may resolve splitting .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Functional Group Modification : Replace the methylamino group with bulkier substituents (e.g., isopropyl) to assess steric effects on biological targets. Analogous carbamates show improved CDC25 phosphatase inhibition with increased hydrophobicity .
- Molecular Docking : Model interactions with target enzymes (e.g., malaria PfATP4). The ethoxypropyl chain’s flexibility may enhance binding pocket accommodation .
- In Vitro Assays : Test anti-proliferative activity against leukemia cell lines (e.g., K562) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
